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Compound of Interest

Compound Name: Cerivastatin

Cat. No.: B1668405

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the risk-benefit profile of cerivastatin versus
other commonly prescribed statins. The information is supported by clinical trial data and post-
marketing surveillance reports to aid in research and drug development. Cerivastatin was
voluntarily withdrawn from the global market in August 2001 due to a significantly higher risk of
rhabdomyolysis compared to other statins.

Efficacy Profile: A Potent Agent in its Time

Cerivastatin was a highly potent HMG-CoA reductase inhibitor, effective at lowering LDL
cholesterol at much lower doses than its contemporaries. Clinical trials demonstrated its
efficacy in a dose-dependent manner.

Table 1: Comparative Efficacy of Statins on Lipid
Parameters (% Reduction from Baseline)
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LDL Total ) . HDL
. . Triglyceride
Statin Daily Dose Cholesterol Cholesterol . Cholesterol
. . Reduction
Reduction Reduction Increase
. _ 30.2% -
Cerivastatin 0.3 mg ~24.3%(2] ~5%][3]
32.5%[1][2]
Potent effect
in patients Significant
35.8% - _ _ _
0.4 mg ~26.8%][2] with raised increases|5]
36.1%[2][4] _ _
triglycerides[5  [6]
1[6]
0.8 mg 40.8%][3] 28.8%][3] 21.4%][3]
_ 37.0% -
Atorvastatin 10 mg 27.5%[1] ~20% 6.8%[1]
37.7%[1][7]
Simvastatin 20 mg 34.6%][8]
40 mg 39.0%][7]
Pravastatin 20 mg 26.5%][8]
40 mg 30.0%[7]
Rosuvastatin 5mg 39.1%[8]
46.0% - 7.7% - 9.6%

10 mg

47 .4%][7][8]

[7]

Note: Data is compiled from various clinical trials and direct head-to-head comparisons may not
be available for all parameters.

Safety Profile: The Achilles' Heel of Cerivastatin

The primary reason for the withdrawal of cerivastatin was its unacceptable safety profile,
specifically the high incidence of myopathy and rhabdomyolysis, a severe muscle breakdown
that can lead to kidney failure and death.
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Table 2: Comparative Safety of Statins: Myopathy and

Rhabdomyolysis

Statin

Incidence of
Rhabdomyolysis

Fatal
Rhabdomyolysis
Reports

Key Risk Factors

Cerivastatin

10 to 80 times higher

than other statins[9]

52 deaths reported
leading to
withdrawal[9]

High doses (0.8 mg),
concomitant use with
gemfibrozil[9][10],
elderly, renal

impairment.

Other Statins
(Atorvastatin,
Simvastatin,

Pravastatin, etc.)

0.44 per 10,000
patients (when used
without fibrates)[11]

Extremely rare.

High doses, drug
interactions
(especially with
fibrates), genetic
predisposition (e.g.,
SLCO1B1 gene

variants).

Experimental Protocols

The data presented is primarily derived from Phase IIb/Ill, randomized, placebo-controlled, and

active-comparator clinical trials.

Typical Efficacy Trial Methodology (Summarized):

o Study Design: Multicenter, randomized, double-blind or open-label, parallel-group trials with

a duration of several weeks to months.

» Patient Population: Adults with primary hypercholesterolemia, with baseline LDL cholesterol

levels typically above 160 mg/dL and triglycerides below 400 mg/dL.

« Intervention: Patients were randomized to receive a fixed daily dose of cerivastatin, a

comparator statin, or a placebo. A dietary lead-in period (e.g., American Heart Association

Step-1 diet) was often included.
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» Primary Endpoint: Percentage change in LDL cholesterol from baseline to the end of the
treatment period.

o Secondary Endpoints: Changes in total cholesterol, HDL cholesterol, triglycerides, and
apolipoproteins. Safety assessments included monitoring of adverse events and laboratory
parameters like creatine kinase (CK) and liver enzymes.

Pharmacokinetic Interaction Study (Cerivastatin and Gemfibrozil):
» Study Design: A randomized, double-blind, crossover study in healthy volunteers.

» Methodology: Participants received either gemfibrozil or a placebo for a few days, after
which a single dose of cerivastatin was administered. Plasma concentrations of
cerivastatin and its metabolites were measured over 24 hours.

» Key Finding: Gemfibrozil significantly increased the plasma concentration (AUC) of
cerivastatin by an average of 559%, providing a clear mechanism for the increased risk of
myotoxicity when these drugs are co-administered[10].

Pharmacokinetic and Myotoxicity Pathways

The differential risk profile of cerivastatin can be partly explained by its unique
pharmacokinetic properties and metabolic pathways.
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Caption: General signaling pathway for statin action and potential myotoxicity.

Cerivastatin's high systemic bioavailability and metabolism primarily through the cytochrome
P450 isoenzymes CYP3A4 and, crucially, CYP2C8, made it particularly susceptible to drug-
drug interactions.
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Caption: Cerivastatin metabolism and the critical interaction with gemfibrozil.

Conclusion

While cerivastatin demonstrated high potency in lowering LDL cholesterol, its risk-benefit
profile was ultimately unfavorable due to a markedly increased risk of severe and fatal
rhabdomyolysis. This risk was significantly amplified by its pharmacokinetic properties,
particularly its metabolism by CYP2C8 and the potent inhibitory effect of concomitantly
administered drugs like gemfibrozil. The availability of safer and effective alternative statins
was a key factor in its withdrawal from the market. The case of cerivastatin serves as a critical
lesson in drug development and post-marketing surveillance, highlighting that drugs within the
same class are not always interchangeable and that a thorough understanding of metabolic
pathways and potential drug interactions is paramount to patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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